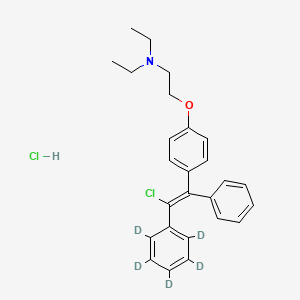

cis-Clomiphene-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-Clomiphene-d5 Hydrochloride: is a deuterated form of cis-Clomiphene Hydrochloride, which is a cis isomer of Clomiphene. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C26H24D5Cl2NO, and it has a molecular weight of 447.45 g/mol .

Preparation Methods

The synthesis of cis-Clomiphene-d5 Hydrochloride involves the deuteration of cis-Clomiphene Hydrochloride. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the Clomiphene molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Purification: The deuterated product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.

Hydrochloride Formation: The final step involves converting the deuterated cis-Clomiphene into its hydrochloride salt form by reacting it with hydrochloric acid.

Chemical Reactions Analysis

cis-Clomiphene-d5 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Various substitution reactions can occur, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Clomiphene-d5 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Clomiphene and its metabolites.

Biology: Employed in metabolic studies to trace the metabolic pathways of Clomiphene in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clomiphene.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

cis-Clomiphene-d5 Hydrochloride, like its non-deuterated counterpart, acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. By competing with estrogen for receptor binding sites, it can inhibit the negative feedback of estrogen on the hypothalamus, leading to an increase in the release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This, in turn, stimulates ovulation and follicular development .

Comparison with Similar Compounds

cis-Clomiphene-d5 Hydrochloride can be compared with other similar compounds, such as:

cis-Clomiphene Hydrochloride: The non-deuterated form, which has similar pharmacological properties but lacks the deuterium labeling.

trans-Clomiphene Hydrochloride: The trans isomer of Clomiphene, which has different biological activity and pharmacokinetics.

Clomiphene Citrate: A mixture of cis and trans isomers used clinically to induce ovulation.

This compound is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.

Q & A

Basic Research Questions

Q. How can researchers synthesize cis-Clomiphene-d5 Hydrochloride and confirm its structural integrity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or custom organic synthesis. Structural confirmation requires nuclear magnetic resonance (NMR) to verify deuterium placement, high-performance liquid chromatography (HPLC) to assess purity (>98%), and mass spectrometry (MS) to confirm molecular weight (e.g., distinguishing d₅ isotopologues from non-deuterated analogs). X-ray crystallography may resolve stereochemical configuration . Experimental protocols should align with reproducibility standards, including detailed characterization in supplementary materials .

Q. What analytical techniques are critical for differentiating cis- and trans-Clomiphene-d5 Hydrochloride isomers?

- Methodological Answer : Chiral chromatography (e.g., using polysaccharide-based columns) is essential for separating isomers. Coupled with circular dichroism (CD) spectroscopy, this allows stereochemical identification. Nuclear Overhauser effect (NOE) NMR experiments can further confirm spatial arrangements. Researchers must validate isomer purity (>99%) to avoid confounding biological results .

Q. How should stability studies for cis-Clomiphene-d5 Hydrochloride be designed under varying storage conditions?

- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) evaluates degradation kinetics. Use HPLC-MS to monitor degradation products (e.g., hydrolysis of the hydrochloride salt or isomerization). Control humidity and light exposure to mimic real-world storage, and document batch-to-batch variability .

Advanced Research Questions

Q. What isotopic effects arise when substituting hydrogen with deuterium in cis-Clomiphene-d5 Hydrochloride, and how do these impact pharmacokinetic studies?

- Methodological Answer : Deuterium alters metabolic stability via the kinetic isotope effect (KIE), potentially prolonging half-life. Use LC-MS/MS to quantify parent drug and metabolites in plasma, comparing d₅ and non-deuterated forms. Control for enzymatic variability (e.g., CYP450 isoforms) in in vitro hepatocyte models. Data interpretation must account for deuterium’s site-specific effects on metabolic pathways .

Q. How can researchers resolve contradictions in reported receptor binding affinities of cis-Clomiphene-d5 Hydrochloride across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., salt form differences, assay pH, or cell line variability). Replicate experiments using standardized conditions (e.g., radioligand binding assays with HEK293 cells expressing estrogen receptors). Validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for isolating isomer-specific pharmacological effects of cis-Clomiphene-d5 Hydrochloride in vivo?

- Methodological Answer : Use isomer-pure preparations (confirmed via chiral HPLC) in rodent models. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with estrogen receptor modulation. Include control groups for endogenous hormone fluctuations. Tissue-specific effects can be mapped via autoradiography or RNA-seq of target organs .

Q. How can isotopic interference be minimized when quantifying cis-Clomiphene-d5 Hydrochloride in complex biological matrices?

- Methodological Answer : Optimize LC-MS/MS parameters to resolve isotopic clusters (e.g., using high-resolution MS). Apply matrix-matched calibration curves and isotope dilution assays with internal standards (e.g., d₁₀-labeled analogs). Validate methods against FDA bioanalytical guidelines, including tests for ion suppression/enhancement .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-Clomiphene-d5 Hydrochloride studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes instead of p-values alone. Share raw data and analysis scripts via repositories like Zenodo .

Q. How can researchers ensure reproducibility of cis-Clomiphene-d5 Hydrochloride experiments across laboratories?

- Methodological Answer : Standardize protocols using BRENDA enzyme parameters or ARRIVE guidelines for animal studies. Cross-validate critical reagents (e.g., receptor antibodies) via inter-lab round-robin testing. Document batch numbers, storage conditions, and instrument calibration logs in supplementary materials .

Properties

Molecular Formula |

C26H29Cl2NO |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;/i6D,9D,10D,13D,14D; |

InChI Key |

KKBZGZWPJGOGJF-XGCPMUBPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.